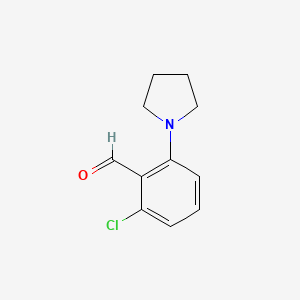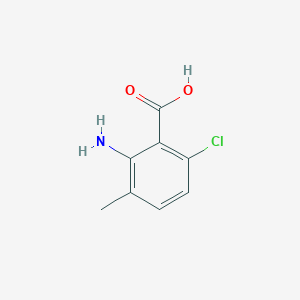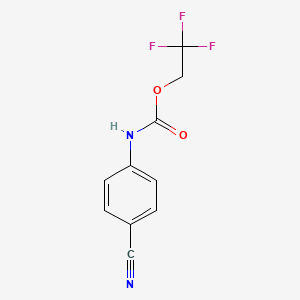![molecular formula C12H12N2O3 B1517265 Acide 2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoïque CAS No. 1038375-52-8](/img/structure/B1517265.png)
Acide 2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoïque
Vue d'ensemble
Description
2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoic acid moiety attached to a 1,2,4-oxadiazole ring substituted with an isopropyl group at the 3-position.
Applications De Recherche Scientifique
2-[3-(Propan-2-yl)-1,2,4-oxadiazol-4-yl]benzoic acid has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies.
Industry: : It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Biochemical pathways
1,2,4-oxadiazoles have been found to have a broad range of biological activities, suggesting they may interact with multiple pathways .
Result of action
1,2,4-oxadiazoles have been found to have a broad range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: : This can be achieved through the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives.
Introduction of the isopropyl group: : The isopropyl group can be introduced via a substitution reaction at the appropriate position on the oxadiazole ring.
Final functionalization: : The benzoic acid moiety is then attached to the oxadiazole ring through a coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can include derivatives with altered functional groups, which may have different physical and chemical properties.
Comparaison Avec Des Composés Similaires
2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid can be compared to other similar compounds, such as:
2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)benzoic acid
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid
These compounds share the common oxadiazole and benzoic acid motifs but differ in the substituents at the 3-position of the oxadiazole ring. The presence of different substituents can lead to variations in their chemical properties and biological activities.
Propriétés
IUPAC Name |
2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7(2)10-13-11(17-14-10)8-5-3-4-6-9(8)12(15)16/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJVKRDRINUWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[benzyl(ethyl)amino]acetate](/img/structure/B1517188.png)



![3-[4-(Propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1517198.png)


![N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B1517201.png)

![1-{2-[(2-Aminoethyl)sulfanyl]ethoxy}-3-bromobenzene](/img/structure/B1517204.png)

